![molecular formula C11H9BrFN3OS2 B3613191 N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3613191.png)
N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BFT is a thioamide derivative that contains a 1,3,4-thiadiazole ring and a bromofluoro-substituted phenyl ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including cytotoxicity, apoptosis induction, cell cycle arrest, anti-inflammatory activity, and antioxidant activity. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to arrest the cell cycle at the G2/M phase, which may contribute to its cytotoxic effects. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may be involved in its anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, its ability to induce apoptosis and cell cycle arrest, and its anti-inflammatory and antioxidant properties. However, this compound also has some limitations, including its low solubility in water, which may affect its bioavailability and toxicity, and its potential side effects on normal cells.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, including the development of more efficient synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, and the assessment of its efficacy and safety in preclinical and clinical studies. In addition, this compound may have potential applications in combination therapy with other anticancer drugs or as a chemopreventive agent. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential applications in drug development, particularly in the treatment of cancer and other diseases. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSSOAGSBRZKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613113.png)
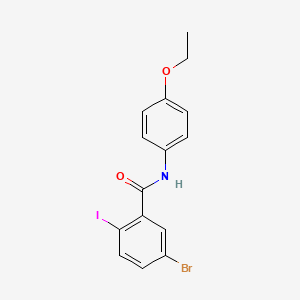
![4-[4-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3613119.png)
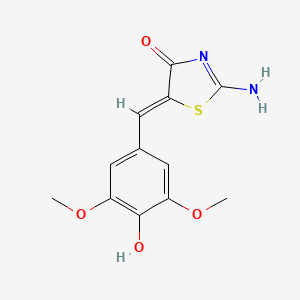
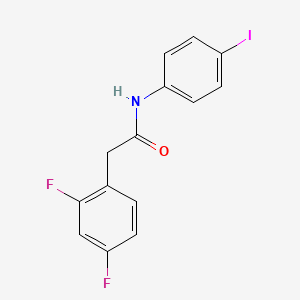
![N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3613143.png)
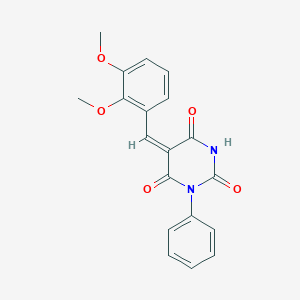
![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3613159.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3613162.png)
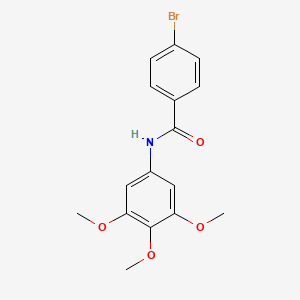
![N-(4-bromo-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3613189.png)
